beta-Iodostyrene
CAS No.:
Cat. No.: VC14035093
Molecular Formula: C8H7I
Molecular Weight: 230.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7I |
|---|---|
| Molecular Weight | 230.05 g/mol |
| IUPAC Name | 2-iodoethenylbenzene |
| Standard InChI | InChI=1S/C8H7I/c9-7-6-8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | OZPOYKXYJOHGCW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=CI |
Introduction
Structural and Molecular Characteristics
β-Iodostyrene () consists of a vinyl iodide group () attached to a benzene ring. The iodine atom’s electronegativity and polarizability render the β-position highly reactive toward electrophilic and nucleophilic agents. Stereochemical variations, such as the (E)-isomer, are well-documented, with the trans-configuration () being thermodynamically favored due to reduced steric hindrance . Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the vinyl protons ( 6.2–6.8 ppm) and aromatic protons ( 7.1–7.5 ppm).
| Property | Value | Source |
|---|---|---|
| Boiling Point | 88–90 °C (3 Torr) | |
| Density | 1.6734 g/cm³ | |
| Storage Temperature | 2–8°C | |
| Physical State | Clear, faint yellow liquid |
Synthesis Methodologies
Halogenation of Styrene Derivatives
The most common synthesis involves iododeborylation reactions, where styrene derivatives undergo halogen exchange in the presence of boron reagents. Optimized conditions (0°C, anhydrous solvents) yield β-iodostyrene with >80% efficiency. For example, treatment of β-borylstyrene with iodine monochloride () selectively substitutes boron with iodine, avoiding α-iodination byproducts.
Palladium-Catalyzed Cross-Coupling
Recent advancements leverage palladium catalysts to construct β-iodostyrenes from alkynes and iodobenzene derivatives. A 2013 study demonstrated that β-iodo-β-silylstyrenes react with terminal alkynes under Pd catalysis to form multisubstituted benzenes, highlighting the compound’s role in regioselective aromatic synthesis . The reaction proceeds via oxidative addition of the C–I bond to Pd(0), followed by alkyne insertion and reductive elimination.
Chemical Reactivity and Applications
Electrophilic Substitution Reactions
The C–I bond in β-iodostyrene undergoes facile substitution with nucleophiles such as amines, thiols, and alkoxides. For instance, aminocarbonylation with primary amines produces 2-arylacrylamides, a class of compounds with applications in drug discovery . Kinetic studies reveal that electron-donating groups on the benzene ring accelerate substitution rates by stabilizing transition states through resonance.
Transition Metal-Catalyzed Transformations
β-Iodostyrene serves as a substrate in Heck, Suzuki, and Sonogashira couplings. In a 2024 study, Pd/C-catalyzed hydrocarboxylation of phenylacetylene with CO (generated in situ from oxalic acid) yielded α,β-unsaturated carboxylic acids, showcasing the compound’s versatility in carbonylation reactions . The addition of ligands like BINAP enhanced regioselectivity, favoring cinnamic acid derivatives over branched isomers.
Polymer and Material Science Applications
The vinyl iodide moiety enables radical polymerization, forming iodine-containing polymers with unique optical and electronic properties. Such polymers are investigated for use in organic light-emitting diodes (OLEDs) and stimuli-responsive materials .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302+H312+H332 | Avoid inhalation/ingestion |
| H315 | Wear protective gloves |
| H319 | Use eye protection |
Recent Research Advancements
Stereoselective Synthesis of 1,3-Dienes
A 2024 breakthrough utilized β-iodostyrene in the stereocontrolled synthesis of 1,3-dienes via Pd-catalyzed oxidative coupling. This method produced (E,E)-1,4-diaryl-1,3-butadienes with >90% stereoselectivity, enabling applications in aggregation-induced emission (AIE) luminogens .
Catalytic Carboxylation Strategies
Innovative carboxylation protocols using β-iodostyrene and CO₂ have yielded arylpropiolic acids, valuable precursors in pharmaceutical synthesis. The reaction’s efficiency depends on the choice of palladium ligands and solvent systems .
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